molecular formula C9H11N3 B13788401 N-ethyl-1H-pyrrolo[2,3-b]pyridin-6-amine CAS No. 918510-54-0

N-ethyl-1H-pyrrolo[2,3-b]pyridin-6-amine

Cat. No.: B13788401
CAS No.: 918510-54-0
M. Wt: 161.20 g/mol
InChI Key: ZTMBAKHRBOOSOE-UHFFFAOYSA-N
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Description

N-Ethyl-1H-pyrrolo[2,3-b]pyridin-6-amine (CAS 918510-54-0) is a high-value chemical scaffold in medicinal chemistry and drug discovery research. This compound, with the molecular formula C9H11N3 and a molecular weight of 161.20 g/mol, features a 7-azaindole core structure, which is a bioisostere of purines and indoles commonly found in biological systems . This property makes it a versatile building block for the development of novel therapeutic agents, particularly in the field of oncology. The core 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold is recognized for its significant role in inhibiting various kinases . Researchers have developed 1H-pyrrolo[2,3-b]pyridine derivatives as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs), with some compounds exhibiting IC50 values in the low nanomolar range (e.g., 7-25 nM for FGFR1-3) . The scaffold's ability to mimic the adenine moiety of ATP allows it to form key hydrogen bonds with the hinge region of kinase domains, thereby disrupting kinase activity and providing a pathway for targeted cancer therapy . Beyond FGFR targeting, this structural class has also been explored for its antiproliferative activities against a panel of human cancer cell lines, including A549, HeLa, and MDA-MB-231 . This product is provided for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic applications in humans or animals. Researchers can leverage this compound as a key intermediate for further chemical modifications, such as introducing substituents at various positions on the ring system to explore and optimize interactions with specific biological targets.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

918510-54-0

Molecular Formula

C9H11N3

Molecular Weight

161.20 g/mol

IUPAC Name

N-ethyl-1H-pyrrolo[2,3-b]pyridin-6-amine

InChI

InChI=1S/C9H11N3/c1-2-10-8-4-3-7-5-6-11-9(7)12-8/h3-6H,2H2,1H3,(H2,10,11,12)

InChI Key

ZTMBAKHRBOOSOE-UHFFFAOYSA-N

Canonical SMILES

CCNC1=NC2=C(C=C1)C=CN2

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of N Ethyl 1h Pyrrolo 2,3 B Pyridin 6 Amine

Strategies for the Core 1H-Pyrrolo[2,3-b]pyridine Scaffold Construction

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole (B17877), is the foundational structure of N-ethyl-1H-pyrrolo[2,3-b]pyridin-6-amine. Its synthesis is a critical first step and has been approached through various innovative methods, primarily centered on cyclization and cross-coupling reactions. These strategies involve the heteroannulation of a pyrrole (B145914) ring onto a pyridine (B92270) scaffold or vice versa.

Cyclization Reactions in Pyrrolo[2,3-b]pyridine Synthesis

Cyclization reactions represent a cornerstone in the synthesis of the 7-azaindole framework. Several classical and modern named reactions have been adapted for this purpose, each offering unique advantages in terms of substrate scope and regioselectivity.

Fischer Indole (B1671886) Synthesis : This acid-catalyzed reaction is a widely used method for constructing indole rings and has been successfully applied to the synthesis of 7-azaindoles. The process involves the reaction of a (2-pyridyl)hydrazine with an aldehyde or ketone to form a pyridylhydrazone, which then undergoes intramolecular cyclization. The use of polyphosphoric acid is a common catalyst for this transformation, driving the cyclization of 2-pyridylhydrazones derived from various ketones to yield 2,3-disubstituted 7-azaindoles. However, the electron-deficient nature of the pyridine ring can sometimes hinder the reaction, making it more suitable for pyridylhydrazines bearing electron-donating groups.

Bartoli Indole Synthesis : This method provides a direct route to 7-substituted indoles and has been extended to the synthesis of 7-azaindoles. The reaction involves the addition of a vinyl Grignard reagent to an ortho-substituted nitro-pyridine. A key advantage of the Bartoli synthesis is its ability to construct sterically hindered 7-azaindoles that are often inaccessible through other methods. The presence of a bulky ortho-substituent on the nitro-pyridine is often crucial for high yields as it facilitates the requisite-sigmatropic rearrangement.

Larock Indole Synthesis : A powerful palladium-catalyzed heteroannulation, the Larock synthesis constructs the 7-azaindole scaffold by reacting a 2-amino-3-halopyridine with an alkyne. This one-pot procedure offers high regioselectivity and is versatile for producing 2,3-disubstituted 7-azaindoles. The reaction proceeds via oxidative addition of the halopyridine to a Pd(0) catalyst, followed by alkyne insertion and subsequent intramolecular C-N bond formation.

Chichibabin Reaction : This reaction has been utilized for the synthesis of 2-phenyl-7-azaindole through the LDA-mediated condensation of 2-fluoro-3-picoline and benzonitrile. The key step is the nucleophilic addition of an alkali metal amide to the pyridine ring, leading to cyclization. Mechanistic studies using IR and NMR spectroscopy have been crucial in understanding the complex intermediates and reaction pathways involved.

A comparative overview of these cyclization strategies is presented in the table below.

Reaction NameStarting MaterialsKey Features
Fischer Synthesis 2-Pyridylhydrazine, Aldehyde/KetoneAcid-catalyzed; good for 2,3-disubstituted products.
Bartoli Synthesis Ortho-substituted nitropyridine, Vinyl GrignardForms 7-substituted products; tolerates steric hindrance.
Larock Synthesis 2-Amino-3-halopyridine, AlkynePalladium-catalyzed; one-pot reaction with high regioselectivity.
Chichibabin Reaction Substituted picoline, NitrileBase-mediated condensation; forms C2-substituted azaindoles.

Palladium-Catalyzed Cross-Coupling Reactions for Pyrrolo[2,3-b]pyridine Formation

Palladium-catalyzed cross-coupling reactions have emerged as highly efficient and versatile tools for constructing the C-C and C-N bonds necessary for the 7-azaindole core.

Suzuki-Miyaura Coupling : This reaction is a cornerstone of modern organic synthesis and has been effectively employed in building the 7-azaindole scaffold. One efficient two-step approach involves an initial Suzuki-Miyaura coupling of a chloroamino-N-heterocycle with (2-ethoxyvinyl)borolane, followed by an acid-catalyzed cyclization to form the pyrrole ring. This method is notable for avoiding the need for protecting groups. More complex, substituted 7-azaindoles can be synthesized through sequential, chemo-selective Suzuki-Miyaura couplings on di-halogenated precursors, such as 6-chloro-3-iodo-7-azaindoles, allowing for the controlled introduction of different aryl groups at various positions.

Buchwald-Hartwig Amination : This reaction is a premier method for forming C-N bonds and is instrumental in both the synthesis and functionalization of the 7-azaindole nucleus. It is particularly useful for introducing amino substituents onto a pre-formed halo-azaindole ring. Protocols have been developed for the efficient cross-coupling of unprotected halo-7-azaindoles with a wide variety of primary and secondary amines using specialized palladium precatalysts. In multi-step syntheses, the Buchwald-Hartwig amination can be strategically combined with other cross-coupling reactions, such as the Suzuki-Miyaura coupling, to build complex molecules. For instance, a synthetic route might involve a Suzuki coupling at one position of a di-halo-azaindole, followed by a Buchwald-Hartwig amination at another.

The table below summarizes typical conditions for these palladium-catalyzed reactions in the context of 7-azaindole synthesis.

Reaction TypeCoupling PartnersCatalyst System (Example)Conditions (Example)
Suzuki-Miyaura 6-chloro-3-iodo-7-azaindole + Arylboronic acidPd2dba3 / SPhosK3PO4, Dioxane/H2O, 110 °C
Buchwald-Hartwig 4-chloro-7-azaindole + AmineXPhos Pd G2Cs2CO3, Toluene, 110 °C

Mechanistic Investigations of 1H-Pyrrolo[2,3-b]pyridine Ring Systems Formation

Understanding the reaction mechanisms is crucial for optimizing synthetic routes and predicting outcomes. In the Fischer indole synthesis , the reaction proceeds through the formation of a phenylhydrazone, which tautomerizes to an enehydrazine intermediate. A key-sigmatropic rearrangement then occurs, followed by the loss of ammonia (B1221849) to form the aromatic pyrrole ring. Studies have shown that the yield of the 7-azaindole product can be influenced by the enolization efficiency of the starting ketone.

The mechanism of the Bartoli indole synthesis involves the initial attack of the vinyl Grignard reagent on the nitro group to form a nitroso intermediate. A second equivalent of the Grignard reagent adds to the nitroso group, and the resulting intermediate undergoes a-sigmatropic rearrangement. This is followed by intramolecular cyclization and subsequent aromatization to yield the indole. The steric hindrance from an ortho-substituent is believed to facilitate the sigmatropic rearrangement, which is often the rate-determining step.

Targeted N-ethyl Functionalization and Alkylation Strategies for this compound

The synthesis of the target compound, this compound, requires the selective introduction of an ethyl group onto the exocyclic amino group at the C6 position of the 7-azaindole core. This transformation requires careful consideration of the relative nucleophilicity of the different nitrogen atoms within the precursor, 1H-pyrrolo[2,3-b]pyridin-6-amine. The molecule contains three nitrogen atoms: the pyrrole NH (N1), the pyridine nitrogen (N7), and the exocyclic amino group (N6).

Direct alkylation with an ethylating agent like ethyl iodide or ethyl bromide could potentially lead to a mixture of products due to alkylation at N1, N7, or N6, as well as over-alkylation at the N6 position. Generally, the exocyclic amino group is more nucleophilic than the pyrrole nitrogen, whose lone pair is part of the aromatic sextet. However, the pyridine nitrogen can also be alkylated to form a pyridinium (B92312) salt.

To achieve selective N-ethylation at the 6-amino position, several strategies can be employed:

Reductive Amination : A highly effective and selective method for N-alkylation is reductive amination. This would involve reacting the parent 6-amino-7-azaindole with acetaldehyde (B116499) in the presence of a reducing agent. The amine and aldehyde first form a Schiff base (imine) intermediate, which is then reduced in situ to the desired N-ethyl amine. Common reducing agents for this purpose include sodium triacetoxyborohydride (B8407120) (STAB) or sodium cyanoborohydride, which are mild enough not to reduce other functional groups. This method is generally highly selective for the primary amine and avoids over-alkylation.

Controlled Direct Alkylation : While challenging, direct alkylation can sometimes be achieved with careful control of reaction conditions. Using one equivalent of the ethylating agent in the presence of a mild, non-nucleophilic base at low temperatures could favor mono-alkylation at the most nucleophilic site. Protecting the more acidic pyrrole N-H group (e.g., as a tosyl or SEM derivative) prior to alkylation would be a prudent strategy to prevent N1-alkylation, after which the protecting group can be removed.

Derivatization and Analog Synthesis from this compound Precursors

Once synthesized, this compound can serve as a precursor for a variety of analogs through further functionalization.

Strategic Introduction of Substituents on the Pyrrole Ring

The pyrrole ring of the 7-azaindole system is electron-rich and susceptible to electrophilic aromatic substitution. The reactivity of pyrrole towards electrophiles is significantly greater than that of benzene.

Regioselectivity : Electrophilic substitution on the unsubstituted 1H-pyrrolo[2,3-b]pyridine scaffold occurs predominantly at the C3 position. This preference is due to the greater stabilization of the cationic intermediate (Wheland intermediate) formed upon attack at C3 compared to C2. Reactions such as halogenation, nitration, and nitrosation have been shown to favor the C3 position.

Influence of Existing Substituents : The N-ethylamino group at the C6 position on the pyridine ring acts as an electron-donating group, further activating the entire heterocyclic system towards electrophilic attack. Electron-donating groups are typically ortho/para directors. In this case, the C6-N-ethylamino group would further enhance the electron density at the C5 and C7 positions of the pyridine ring and could also influence the reactivity of the pyrrole ring through resonance effects. However, the intrinsic reactivity of the pyrrole C3 position is very high, and it is expected to remain the primary site of electrophilic attack.

Vilsmeier-Haack Reaction : This reaction is a mild method for introducing a formyl group (–CHO) onto an electron-rich aromatic ring using a Vilsmeier reagent (e.g., generated from POCl₃ and DMF). This reaction is highly effective for pyrroles and 7-azaindoles, typically resulting in formylation at the C3 position. The resulting 3-formyl derivative is a versatile intermediate for further synthetic transformations. Research on related 3-amino-4-methylpyridines has shown they can undergo a Vilsmeier-Haack type reaction to construct the fused pyrrole ring, yielding 3-formyl-6-azaindoles.

The table below outlines potential electrophilic substitution reactions on the pyrrole ring.

ReactionReagentExpected Position of Substitution
Bromination N-Bromosuccinimide (NBS)C3
Iodination N-Iodosuccinimide (NIS)C3
Formylation POCl₃ / DMF (Vilsmeier-Haack)C3
Nitration HNO₃ / Ac₂OC3

Strategic Introduction of Substituents on the Pyridine Ring

The pyridine ring of the 7-azaindole scaffold is electron-deficient, which generally makes it less reactive towards electrophilic aromatic substitution compared to benzene. libretexts.org Consequently, strategic functionalization often requires specialized methods, such as metal-catalyzed cross-coupling reactions or activation via N-oxidation. ntnu.noresearchgate.net

Key methodologies for introducing substituents onto the pyridine moiety include:

Palladium-Catalyzed Cross-Coupling Reactions: These reactions are powerful tools for forming carbon-carbon and carbon-nitrogen bonds on the pyridine ring. The Suzuki-Miyaura cross-coupling, for instance, has been successfully employed for chemoselective arylation at the C-2 position of a 2-iodo-4-chloropyrrolopyridine intermediate. ntnu.no This allows for the precise installation of aryl groups.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the introduction of amine substituents. It has been used to install secondary amines at the C-4 position of the 7-azaindole core, a critical step in the synthesis of certain kinase inhibitors. ntnu.no For this transformation to be successful, masking of the pyrrole nitrogen is often essential. ntnu.no

Functionalization via N-Oxide: The formation of a pyridine N-oxide can activate the ring system for further reactions. This strategy alters the electronic properties of the ring, facilitating nucleophilic substitution at positions that are otherwise unreactive. researchgate.net

Direct Lithiation: Although less common on the pyridine ring compared to the pyrrole ring, directed ortho-lithiation can be a viable strategy for introducing substituents if a suitable directing group is present. researchgate.net

Research has led to the synthesis of various substituted derivatives, including 2,5-disubstituted 7-azaindoles, which have shown broad anti-proliferative activity against cancer cells. nih.gov

Table 1: Methodologies for Pyridine Ring Functionalization of 7-Azaindole Scaffolds

Reaction Type Position(s) Reagents/Catalysts Purpose
Suzuki-Miyaura Coupling C-2 XPhos Pd G2 / XPhos Arylation
Buchwald-Hartwig Amination C-4 RuPhos Pd G2 / RuPhos Introduction of amine groups
N-Oxidation - Oxidizing agents (e.g., m-CPBA) Activation of the pyridine ring

Diversification via Side Chain Modifications and Linker Unit Exploration

Diversification of the this compound structure and its analogs is frequently achieved by modifying the side chain attached to the core scaffold. This involves varying the amine substituent and exploring different linker units to modulate the compound's physicochemical properties and biological activity.

A common synthetic strategy involves the reaction of a halogenated 7-azaindole intermediate (e.g., 6-chloro-1H-pyrrolo[2,3-b]pyridine) with a diverse range of primary or secondary amines. This nucleophilic aromatic substitution reaction allows for the introduction of various functionalities. The nature of the amine can be systematically altered, incorporating different alkyl, aryl, or heterocyclic groups to probe specific interactions with a biological target.

Furthermore, the exploration of different linker units between the 7-azaindole core and a terminal functional group is a key strategy in drug design. Studies on related heterocyclic scaffolds have shown that linkers containing single atoms such as methylene, sulfur, or sulfoxide (B87167) can be used to connect the core to other aromatic or functional groups. researchgate.net This approach allows for fine-tuning the spatial orientation and flexibility of the side chain.

Table 2: Examples of Side Chain and Linker Modifications for Azaindole Analogs

Linker Type Amine/Functional Group Synthetic Method
Direct Bond (C-N) Benzylamine Nucleophilic Aromatic Substitution
Direct Bond (C-N) Pyridin-2-ylmethanamine Nucleophilic Aromatic Substitution
Methylene (-CH2-) Various Aryl Groups Multi-step synthesis involving coupling
Sulfur (-S-) Various Aryl Groups Multi-step synthesis involving coupling

Advanced Purification and Isolation Methodologies for this compound and Related Analogs

The purification and isolation of this compound and its analogs are critical steps to ensure the high purity required for analytical and biological evaluation. Standard and advanced chromatographic techniques are routinely employed.

Flash Chromatography: This is a common method for purifying reaction intermediates and final products. rsc.org The process involves passing the crude reaction mixture through a column of silica (B1680970) gel using a solvent system, such as a mixture of ethyl acetate (B1210297) and petroleum ether, to separate the desired compound from impurities. rsc.org

High-Performance Liquid Chromatography (HPLC): For achieving very high purity, particularly for final compounds intended for biological testing, reverse-phase HPLC is often the method of choice. google.com This technique separates compounds based on their hydrophobicity and provides excellent resolution.

A significant challenge in the synthesis and purification of these compounds can arise from the use of protecting groups. For example, the trimethylsilylethoxymethyl (SEM) group is often used to protect the pyrrole nitrogen during reactions like the Buchwald-Hartwig amination. ntnu.no However, the final deprotection step can be problematic. The release of formaldehyde (B43269) during SEM removal can lead to the formation of side products, including potentially complex tricyclic eight-membered ring structures, which complicates the isolation of the target amine. ntnu.no Careful selection of deprotection conditions and purification methods is therefore essential to obtain the desired product with high purity. ntnu.no

Table 3: Purification Techniques for 7-Azaindole Derivatives

Technique Application Stage Common Solvents/Conditions Noted Challenges
Flash Chromatography Intermediate & Final Product Purification Ethyl acetate / Petroleum ether Separation of closely related isomers or byproducts
HPLC Final Product Purification Gradient of acetonitrile/water with acid modifier (e.g., TFA) Achieving baseline separation from complex impurity profiles
Filtration through Celite Work-up N/A Removal of fine particulate matter or catalysts

Table of Compounds Mentioned

Compound Name
This compound
7-azaindole (1H-pyrrolo[2,3-b]pyridine)
Indole
Benzylamine
Pyridin-2-ylmethanamine
2-iodo-4-chloropyrrolopyridine

Advanced Spectroscopic and Analytical Characterization Techniques for N Ethyl 1h Pyrrolo 2,3 B Pyridin 6 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the complete structural assignment of N-ethyl-1H-pyrrolo[2,3-b]pyridin-6-amine. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each proton and carbon atom, respectively, allowing for the confirmation of the pyrrolo[2,3-b]pyridine core, the N-ethyl group, and the amino substituent.

¹H NMR Analysis: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons of the 7-azaindole (B17877) core, the protons of the ethyl group, and the protons of the amine and pyrrole (B145914) nitrogen atoms. Based on data from similar 1H-pyrrolo[2,3-b]pyridine structures, the aromatic protons typically appear in the downfield region (δ 6.5-8.5 ppm) google.comnih.gov. The ethyl group should present as a characteristic triplet for the methyl protons (CH₃) and a quartet for the methylene protons (CH₂), resulting from spin-spin coupling. The N-H protons of the pyrrole and the primary amine are expected to appear as broad singlets, with their chemical shifts being sensitive to solvent and concentration juniperpublishers.com.

¹³C NMR Analysis: The ¹³C NMR spectrum complements the ¹H NMR data by providing a signal for each unique carbon atom in the molecule. The spectrum would confirm the nine distinct carbon environments: seven for the pyrrolo[2,3-b]pyridine skeleton and two for the N-ethyl substituent. The chemical shifts for carbons in the heterocyclic rings are typically observed between 100 and 150 ppm rsc.org.

Expected ¹H NMR Data for this compound

Protons Expected Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Pyrrole-NH 11.0 - 12.5 br s -
Aromatic-CH 6.5 - 8.5 m, d 2.0 - 8.0
Amine-NH₂ 5.0 - 6.0 br s -
Ethyl-CH₂ 3.2 - 3.6 q ~7.0

Mass Spectrometry (MS) for Molecular Confirmation and Purity Assessment

Mass Spectrometry (MS) is a powerful technique used to determine the molecular weight and elemental composition of a compound. For this compound (C₉H₁₂N₄), high-resolution mass spectrometry (HRMS) can confirm its molecular formula by providing a highly accurate mass measurement.

The parent compound, 1H-pyrrolo[2,3-b]pyridin-6-amine, has a molecular formula of C₇H₇N₃ and a molecular weight of approximately 133.15 g/mol nih.gov. The addition of an ethyl group (C₂H₅) to the amine nitrogen results in the target compound with a predicted molecular weight of approximately 162.22 g/mol .

Electron Impact (EI) and Electrospray Ionization (ESI) are common ionization techniques. ESI-MS would be expected to show a prominent protonated molecular ion peak [M+H]⁺ at an m/z (mass-to-charge ratio) of approximately 163.12. Under EI conditions, the molecular ion peak (M⁺·) would be observed at m/z 162, along with characteristic fragment ions. A plausible fragmentation pathway involves the loss of a methyl radical (·CH₃) from the ethyl group to yield an ion at m/z 147, or the cleavage of the C-N bond to lose an ethyl group, resulting in an ion corresponding to the 1H-pyrrolo[2,3-b]pyridin-6-amine core researchgate.net.

Expected Mass Spectrometry Data

Ion Expected m/z Ionization Mode
[M+H]⁺ ~163.12 ESI
[M]⁺· ~162.11 EI
[M-CH₃]⁺ ~147.09 EI

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which corresponds to specific vibrational modes. The IR spectrum of this compound would display characteristic absorption bands for the N-H, C-H, C=C, C-N, and C=N bonds.

Expected IR Absorption Bands

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Pyrrole N-H Stretch 3350 - 3450
Amine N-H Stretch 3200 - 3400
Aromatic C-H Stretch 3000 - 3100
Aliphatic C-H Stretch 2850 - 2960
C=C / C=N Stretch 1500 - 1650

Chromatographic Methods for Purity Determination and Reaction Progress Monitoring (e.g., HPLC, LC-MS, TLC)

Chromatographic techniques are essential for assessing the purity of this compound and for monitoring the progress of its synthesis.

High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for determining the purity of the final compound. A reversed-phase column, such as a C18, is typically employed amazonaws.com. The mobile phase often consists of a mixture of an aqueous buffer (e.g., sodium acetate (B1210297) or formic acid in water) and an organic solvent like acetonitrile amazonaws.com. Detection is commonly performed using a UV detector, as the pyrrolo[2,3-b]pyridine core is chromophoric amazonaws.com. A pure sample should yield a single, sharp peak at a characteristic retention time.

Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique combines the separation power of HPLC with the detection capabilities of MS. LC-MS is invaluable for identifying impurities and byproducts during synthesis, as it provides both retention time and mass-to-charge ratio information for each separated component amazonaws.com.

Thin-Layer Chromatography (TLC): TLC is a rapid and simple method used for qualitatively monitoring reaction progress. By spotting the reaction mixture on a silica (B1680970) gel plate and developing it with an appropriate solvent system (e.g., ethyl acetate/hexane), the disappearance of starting materials and the appearance of the product can be visualized, often under UV light.

Typical Chromatographic Conditions

Technique Stationary Phase Mobile Phase Example Detection
HPLC Reversed-Phase C18 Acetonitrile / Water with 0.1% Formic Acid (gradient) UV (e.g., 254 nm)
LC-MS Reversed-Phase C18 Acetonitrile / Water with 0.1% Formic Acid (gradient) UV and ESI-MS

Computational and Theoretical Studies on N Ethyl 1h Pyrrolo 2,3 B Pyridin 6 Amine

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide fundamental insights into the electronic structure and reactivity of molecules like N-ethyl-1H-pyrrolo[2,3-b]pyridin-6-amine. tandfonline.comnih.gov These methods are used to determine a variety of molecular properties that govern the compound's behavior.

The analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. rsc.org For the 1H-pyrrolo[2,3-b]pyridine scaffold, electrophilic substitution reactions are known to occur predominantly at the 3-position of the pyrrole (B145914) ring, a reactivity pattern that can be rationalized through these calculations. rsc.org

Molecular Electrostatic Potential (MEP) maps are another valuable output of quantum chemical calculations. These maps illustrate the charge distribution across the molecule, highlighting electron-rich regions (nucleophilic sites) and electron-poor regions (electrophilic sites). For this compound, the nitrogen atoms of the pyridine (B92270) and pyrrole rings, as well as the exocyclic amine, are expected to be electron-rich areas, making them likely sites for hydrogen bonding interactions with biological targets. tandfonline.com

Calculated PropertySignificancePredicted Characteristics for this compound
HOMO Energy Relates to electron-donating ability; susceptibility to electrophilic attack.The pyrrole ring and amino substituent would contribute to a relatively high HOMO energy, indicating susceptibility to oxidation and electrophilic attack.
LUMO Energy Relates to electron-accepting ability; susceptibility to nucleophilic attack.The pyridine ring would lower the LUMO energy, indicating potential sites for nucleophilic attack.
HOMO-LUMO Gap Indicator of chemical reactivity and kinetic stability.A moderate gap would suggest a molecule that is stable yet capable of engaging in chemical reactions and biological interactions.
Molecular Electrostatic Potential (MEP) Visualizes charge distribution and predicts sites for intermolecular interactions.Negative potential (red/yellow) expected around the nitrogen atoms, indicating hydrogen bond acceptor sites. Positive potential (blue) near pyrrole N-H and amine N-H, indicating hydrogen bond donor sites.
Dipole Moment Measures the overall polarity of the molecule.The presence of multiple nitrogen atoms and the ethyl-amine group would result in a significant dipole moment, influencing solubility and binding interactions.

This table presents predicted properties based on the general characteristics of the 7-azaindole (B17877) scaffold and is for illustrative purposes.

Molecular Docking Simulations for Ligand-Target Interaction Prediction and Binding Mode Analysis

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. For derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold, docking studies have been instrumental in elucidating their binding modes within the ATP-binding site of various protein kinases, such as Janus Kinase 1 (JAK1) and Fibroblast Growth Factor Receptor (FGFR). nih.govnih.gov

These studies consistently show that the 1H-pyrrolo[2,3-b]pyridine core acts as a "hinge-binder." It typically forms one or more crucial hydrogen bonds with the backbone amide residues of the kinase hinge region. nih.gov This interaction mimics the binding of the adenine (B156593) base of ATP and anchors the inhibitor in the active site.

For this compound, the docking simulations would predict:

Hinge Binding: The pyridine nitrogen and the pyrrole N-H group are positioned to form hydrogen bonds with the kinase hinge region. For instance, in FGFR1, this involves interactions with the backbone carbonyl of residue E562 and the NH of residue A564. nih.gov

Substituent Interactions: The N-ethyl-amine group at the 6-position would be projected out from the hinge-binding core. Its orientation and interactions would depend on the specific topology of the target kinase's active site. It could engage in additional hydrogen bonds or hydrophobic interactions, contributing to both potency and selectivity.

Target KinaseKey Hinge ResiduesInteracting Ligand Atoms (on Pyrrolopyridine Core)Reference
FGFR1 E562, A564Pyridine N, Pyrrole N-H nih.gov
JAK1 L959Pyridine N, Pyrrole N-H nih.gov
PAK4 Leu396, Met394Pyridine N, Pyrrole N-H mdpi.com

This table summarizes common hinge interactions for the 1H-pyrrolo[2,3-b]pyridine scaffold, which are predictive for this compound.

Molecular Dynamics Simulations for Conformational Analysis and Protein-Ligand Binding Kinetics

While molecular docking provides a static snapshot of the ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms over time. mdpi.com MD simulations are used to assess the stability of the docked pose, analyze the flexibility of the protein and ligand, and calculate binding free energies. nih.gov

For a complex of this compound with a target kinase, an MD simulation would track the atomic positions over nanoseconds. Key analyses include:

Root Mean Square Deviation (RMSD): The RMSD of the ligand and protein backbone atoms are monitored to assess the stability of the simulation and whether the ligand remains stably bound in its initial docked pose. mdpi.com

Root Mean Square Fluctuation (RMSF): RMSF analysis identifies which parts of the protein and ligand are flexible and which are rigid. This can reveal conformational changes in the protein upon ligand binding.

Binding Free Energy Calculations: Methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) can be applied to MD trajectories to estimate the binding free energy (ΔG_bind), providing a quantitative measure of binding affinity. mdpi.com

Furthermore, advanced MD techniques can be used to study the kinetics of protein-ligand binding, specifically the rates of association (k_on) and dissociation (k_off). arxiv.org The dissociation rate is particularly important, as a longer drug-target residence time (low k_off) can lead to a more durable pharmacological effect. youtube.com Methods like steered MD or scaled MD can be employed to simulate the unbinding process and compare the relative residence times of different derivatives. arxiv.orgprime-avenue.com

Structure-Based Design Principles for this compound Derivatives

The structural information obtained from docking and MD simulations provides a foundation for the rational, structure-based design of improved derivatives of this compound. The goal is to modify the molecule to enhance its potency, selectivity, and pharmacokinetic properties. nih.gov

Key design principles for derivatives based on the 1H-pyrrolo[2,3-b]pyridine scaffold include:

Core Retention: The 1H-pyrrolo[2,3-b]pyridine core is maintained as the essential hinge-binding element. nih.gov

Exploitation of Hydrophobic Pockets: Substituents are added or modified to fit into nearby hydrophobic pockets within the ATP-binding site, forming favorable van der Waals interactions. The ethyl group in this compound is an example of a small hydrophobic moiety.

Targeting Additional Hydrogen Bonds: Functional groups capable of donating or accepting hydrogen bonds can be introduced at specific positions to form additional interactions with the target protein, thereby increasing binding affinity. nih.gov

Improving Selectivity: By exploiting differences in the amino acid residues lining the active sites of different kinases, substituents can be designed to favor binding to the desired target over off-targets, thus improving the selectivity profile.

Design PrincipleMolecular Modification ExampleDesired Outcome
Maintain Hinge Binding Keep the 1H-pyrrolo[2,3-b]pyridine core unmodified.Anchors the molecule in the ATP binding site.
Occupy Hydrophobic Pockets Replace the N-ethyl group with larger or different alkyl/aryl groups.Increase potency through van der Waals and hydrophobic interactions.
Form New H-Bonds Introduce polar groups (e.g., -OH, -OCH3) on a substituent phenyl ring.Increase binding affinity.
Enhance Selectivity Design substituents that fit a unique sub-pocket in the target kinase but clash with residues in off-target kinases.Reduce off-target effects.

Cheminformatics Approaches for Analog Prioritization and Virtual Screening

Cheminformatics combines computational methods with chemical information to support drug discovery. For this compound, these approaches are vital for exploring the vast chemical space of possible derivatives and prioritizing which compounds to synthesize and test.

Virtual Screening: Large compound libraries (e.g., ZINC, PubChem) can be computationally screened to identify molecules similar to the lead compound or those predicted to bind to a specific target. mdpi.commdpi.com

Ligand-Based Screening: This involves searching for molecules with structural or electrostatic similarity to this compound.

Structure-Based Screening: This uses the 3D structure of the target protein to dock millions of compounds, scoring and ranking them based on their predicted binding affinity. rsc.org

Pharmacophore Modeling: A pharmacophore model defines the essential 3D arrangement of features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) required for biological activity. A model can be generated from a known active complex and used to screen databases for new molecules that match the feature arrangement. mdpi.com

Quantitative Structure-Activity Relationship (QSAR): QSAR models are statistical models that correlate variations in the chemical structure of compounds with changes in their biological activity. nih.gov By building a QSAR model for a series of 1H-pyrrolo[2,3-b]pyridine derivatives, the activity of new, unsynthesized analogs can be predicted, helping to prioritize the most promising candidates. nih.gov

Pharmacological and Biochemical Investigations of N Ethyl 1h Pyrrolo 2,3 B Pyridin 6 Amine Derivatives

Identification and Characterization of Molecular Targets

Derivatives of the 1H-pyrrolo[2,3-b]pyridine core, a structure related to N-ethyl-1H-pyrrolo[2,3-b]pyridin-6-amine, have been systematically evaluated against several families of proteins, revealing a broad range of biological activities. These investigations have been crucial in identifying potential therapeutic applications for this class of compounds.

Kinase Inhibition Profiles

The 1H-pyrrolo[2,3-b]pyridine nucleus is a key structural motif in a multitude of kinase inhibitors, with derivatives showing potent activity against several important cancer and inflammation-related kinases.

Fibroblast Growth Factor Receptors (FGFRs): A series of 1H-pyrrolo[2,3-b]pyridine derivatives have been identified as potent inhibitors of the FGFR family. nih.govnih.gov Notably, compound 4h from one study demonstrated significant pan-FGFR inhibitory activity. nih.govnih.gov The inhibitory concentrations (IC50) for this compound were 7 nM for FGFR1, 9 nM for FGFR2, and 25 nM for FGFR3, though it was less potent against FGFR4 with an IC50 of 712 nM. nih.govnih.gov Another study highlighted a derivative, compound 25 , which showed an IC50 of 51.6 nM against FGFR4. acs.org

Janus Kinase 3 (JAK3): The 1H-pyrrolo[2,3-b]pyridine scaffold has been explored for its immunomodulatory potential through the inhibition of Janus kinases. mdpi.comnih.gov An initial lead compound, 6 , displayed IC50 values of 1100 nM, 2900 nM, and 1800 nM against JAK3, JAK1, and JAK2, respectively. mdpi.com Structural modifications led to the discovery of compound 14a , which exhibited a more than 100-fold increase in potency against JAK3 with an IC50 of 14 nM. mdpi.com Further optimization yielded compound 14c , a potent and moderately selective JAK3 inhibitor. nih.gov Another derivative, compound 31 , also showed potent JAK3 inhibitory activity. rsc.org

Adaptor Associated Kinase 1 (AAK1): A screening campaign identified a 1H-pyrrolo[2,3-b]pyridine derivative (compound 1 ) as a potent AAK1 inhibitor with a dissociation constant (KD) of 53 nM. nih.gov Optimization of this initial hit has led to the development of novel derivatives with high affinity for AAK1, with some compounds showing IC50 values in the low nanomolar range. nih.govresearchgate.net

Serum/glucocorticoid-regulated kinase 1 (SGK-1): The 1H-pyrrolo[2,3-b]pyridine framework has been described in patent literature as a source of SGK-1 inhibitors, suggesting its potential role in diseases mediated by this kinase. mdpi.com

Anaplastic Lymphoma Kinase (ALK): In a study exploring dual inhibitors, a 1H-pyrrolo[2,3-b]pyridine derivative, compound 9 , was found to have moderate inhibitory activity against ALK, alongside strong inhibition of c-Met.

Phosphodiesterase 4B (PDE4B): Research into 1H-pyrrolo[2,3-b]pyridine-2-carboxamides has identified these derivatives as selective and potent inhibitors of PDE4B. Compound 11h from this series was noted as a PDE4B-preferring inhibitor.

Table 1: Kinase Inhibition Profile of Selected 1H-pyrrolo[2,3-b]pyridine Derivatives

Compound Target Kinase IC50 / KD (nM)
4h FGFR1 7
FGFR2 9
FGFR3 25
FGFR4 712
25 FGFR4 51.6
6 JAK3 1100
JAK1 2900
JAK2 1800
14a JAK3 14
1 AAK1 53 (KD)
9 ALK Moderate Inhibition
11h PDE4B PDE4B Preferring

Ion Channel Modulation (e.g., H+/K+-ATPase)

While related heterocyclic structures, such as 1H-pyrrolo[2,3-c]pyridine derivatives, have been investigated as potassium-competitive acid blockers (P-CABs) by targeting the H+/K+-ATPase enzyme, specific studies detailing the direct modulation of this ion channel by this compound or its close derivatives are not extensively reported in the current scientific literature.

Enzyme Inhibition Studies

Beyond kinases, derivatives of 1H-pyrrolo[2,3-b]pyridine have been shown to inhibit other classes of enzymes.

Phosphodiesterase 4B (PDE4B): As mentioned previously, a series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides were synthesized and evaluated as PDE4B inhibitors. Compound 11h was identified as a potent and selective inhibitor, demonstrating the potential of this scaffold for targeting phosphodiesterases involved in inflammatory responses.

Receptor-Interacting Protein Kinase 1 (RIPK1): The 1H-pyrrolo[2,3-b]pyridine scaffold has been identified as a type II inhibitor of RIPK1 kinase. Two compounds from this series, 17 and 18 , demonstrated high kinase selectivity in a panel of 300 kinases. This indicates that the scaffold is a promising starting point for the development of specific RIPK1 inhibitors for pathologies associated with necroptosis.

Protein-Ligand Binding Affinity Assays

Binding affinity assays have been instrumental in quantifying the interaction between 1H-pyrrolo[2,3-b]pyridine derivatives and their protein targets.

For AAK1 , the initial hit compound was found to have a dissociation constant (KD) of 53 nM, confirming a strong binding interaction. nih.gov

In the context of RIPK1 inhibition, while specific KD values for the pyrrolo[2,3-b]pyridine series were not detailed in the primary citation, related inhibitors have been characterized with KD values in the low nanomolar range, such as a derivative of a different scaffold showing a KD of 0.004 µM. This highlights the potential for derivatives of the this compound scaffold to achieve high-affinity binding to their targets.

Elucidation of Molecular Mechanisms of Action

Understanding the precise molecular mechanisms through which these compounds exert their effects is critical for their development as therapeutic agents.

Allosteric Modulation Studies

Currently, there is a lack of specific studies in the available scientific literature that focus on the allosteric modulation mechanisms of derivatives of this compound. Research on isomeric structures, such as 1H-pyrrolo[3,2-b]pyridine derivatives, has identified them as negative allosteric modulators of the GluN2B subtype of the NMDA receptor. nih.govmdpi.com However, similar detailed mechanistic studies for the 1H-pyrrolo[2,3-b]pyridine scaffold are not yet prevalent. The characterization of RIPK1 inhibitors with a pyrrolo[2,3-b]pyridine core as "Type II" inhibitors indicates that they bind to an inactive conformation of the kinase, a mechanism distinct from direct competition with ATP at the active site, but this is not formally classified as allosteric modulation.

Active Site Binding Analysis

The biological activity of 1H-pyrrolo[2,3-b]pyridine derivatives is fundamentally linked to their ability to bind with high affinity to the active site of target proteins, most notably protein kinases. The 7-azaindole (B17877) nucleus is recognized as an effective "hinge-binding" motif, a key interaction for ATP-competitive kinase inhibitors. This scaffold mimics the adenine (B156593) portion of ATP, allowing it to form crucial hydrogen bonds with the backbone amide and carbonyl groups of amino acid residues in the hinge region that connects the N- and C-lobes of the kinase domain. nih.govresearchgate.net

For instance, in the context of Janus kinase 3 (JAK3) inhibition, the 1H-pyrrolo[2,3-b]pyridine ring was specifically chosen to mimic the pyrrolopyrimidine scaffold of known JAK inhibitors to achieve this hinge region interaction. researchgate.net Similarly, in the development of Fibroblast Growth Factor Receptor (FGFR) inhibitors, the 1H-pyrrolo[2,3-b]pyridine motif was kept as the core hinge binder. rsc.org Molecular modeling and structural analysis of these inhibitor-kinase complexes reveal that beyond the primary hinge interactions, substitutions on the pyrrolopyridine ring can form additional, specific contacts that enhance potency and selectivity. A study on FGFR inhibitors demonstrated that a trifluoromethyl substitution at the 5-position of the ring could form a significant hydrogen bond with the residue G485, a crucial factor in improving the compound's activity. nih.gov These analyses confirm that the 7-azaindole core orients the molecule within the ATP-binding pocket, while peripheral substituents explore adjacent pockets to secure affinity and selectivity.

Downstream Signaling Pathway Interrogation (e.g., RAS–MEK–ERK, PLCg, PI3K–Akt, STATs)

By inhibiting upstream kinases, derivatives of 1H-pyrrolo[2,3-b]pyridine can effectively modulate major downstream signaling cascades that control cell fate. The specific pathways affected are dictated by the kinase target being inhibited.

RAS–MEK–ERK and PI3K–Akt Pathways: Several kinases targeted by 7-azaindole derivatives, such as FGFR, are upstream activators of these two pro-survival and proliferative pathways. Upon binding of a fibroblast growth factor, FGFR undergoes dimerization and autophosphorylation, which in turn activates the RAS–MEK–ERK and PI3K–Akt signaling cascades. By inhibiting FGFR, these derivatives prevent its activation and block these subsequent downstream signals. nih.gov

PLCγ Pathway: The Phospholipase C gamma (PLCγ) pathway is another critical signaling route activated by FGFR. Inhibition of FGFR by 1H-pyrrolo[2,3-b]pyridine compounds also abrogates the activation of PLCγ. nih.gov

JAK/STAT Pathway: A number of 1H-pyrrolo[2,3-b]pyridine derivatives have been specifically designed as inhibitors of Janus kinases (JAKs). researchgate.net JAKs are central to signaling initiated by numerous cytokines and growth factors. Their activation leads to the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, which then translocate to the nucleus to regulate gene expression. By inhibiting kinases like JAK1 and JAK3, these compounds block the JAK/STAT signaling pathway, which is known to regulate the IL-2 signaling pathway in T-cells. researchgate.net

Wnt/β-catenin Pathway: In studies targeting Cyclin-dependent kinase 8 (CDK8), a key colorectal oncogene, a 1H-pyrrolo[2,3-b]pyridine derivative was found to indirectly inhibit β-catenin activity. This action resulted in the downregulation of the WNT/β-catenin signaling pathway, a critical driver in many cancers. wipo.int

Structure-Activity Relationship (SAR) Studies of this compound Analogs

Positional Scanning and Substituent Effects on Biological Activities and Selectivity

The exploration of structure-activity relationships (SAR) is crucial for optimizing the potency and selectivity of 1H-pyrrolo[2,3-b]pyridine derivatives. Research has shown that the type and position of substituents on the 7-azaindole core profoundly influence biological activity.

For example, in the development of JAK3 inhibitors, a significant increase in inhibitory activity was achieved by introducing a carbamoyl (B1232498) group at the C5-position and a cyclohexylamino group at the C4-position of the 1H-pyrrolo[2,3-b]pyridine ring. nih.gov In a separate study on phosphodiesterase 4B (PDE4B) inhibitors, moving the ring nitrogen from a benzimidazole (B57391) scaffold to create the pyrrolo[2,3-b]pyridine core led to a notable increase in potency. nih.gov

Further SAR studies on Cdc7 kinase inhibitors demonstrated a clear progression of activity. The initial lead, (Z)-2-phenyl-5-(1H-pyrrolo[2,3-b]pyridin-3-ylmethylene)-3,5-dihydro-4H-imidazol-4-one, was optimized by replacing the imidazol-4-one moiety with a thiazol-4(5H)-one and substituting the phenyl group with a benzylamino group, resulting in a highly potent inhibitor with an IC₅₀ value of 7 nM. nih.gov

TargetScaffold PositionSubstituent ModificationImpact on ActivityReference
FGFR1C5Introduction of trifluoromethyl (-CF3) groupIncreased potency via H-bond with G485 nih.gov
JAK3C4 and C5Cyclohexylamino at C4 and Carbamoyl at C5Large increase in inhibitory activity nih.gov
Cdc7C3-linked moietyChange from Phenyl to Benzylamino on a thiazol-4(5H)-one ringSignificant increase in potency (IC₅₀ = 7 nM) nih.gov
PDE4BCore ScaffoldScaffold hop from Benzimidazole to Pyrrolo[2,3-b]pyridine~5-fold increase in potency nih.gov
TNIKGeneralVarious substitutions designedAchieved potent inhibition (IC₅₀ < 1 nM) nih.gov

Stereochemical Considerations in SAR Development

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a fundamental aspect of drug design and action, as it can significantly affect target binding, metabolism, and distribution. mdpi.combiomedgrid.com For chiral molecules, which are non-superimposable on their mirror images (enantiomers), it is common for one enantiomer to exhibit much greater pharmacological activity than the other. biomedgrid.com This stereoselectivity arises because biological targets like enzymes and receptors are themselves chiral, creating a preferential fit for one stereoisomer over another. biomedgrid.com

In some cases, one isomer (the eutomer) is responsible for the therapeutic effect, while the other (the distomer) may be inactive, less active, or contribute to undesirable side effects. biomedgrid.com While these principles are universally important in medicinal chemistry, specific investigations into the stereochemical requirements for 1H-pyrrolo[2,3-b]pyridine derivatives are not extensively detailed in the available scientific literature. The development of chiral analogs and the separate evaluation of their stereoisomers could reveal important structural requirements for optimal target engagement and represents a valuable area for future research in this chemical series.

Development of Quantitative Structure-Activity Relationship (QSAR) Models

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. chemrevlett.com For 1H-pyrrolo[2,3-b]pyridine derivatives, 3D-QSAR models have been successfully developed to guide the design of more potent inhibitors.

In a study focused on Cdc7 kinase inhibitors, 3D-QSAR models were generated using Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). The resulting models showed good predictive power, with a CoMFA model yielding a q² of 0.633 and an r² of 0.871, and a CoMSIA model giving a q² of 0.587 and an r² of 0.757. nih.gov The contour maps generated from these models provide a visual representation of how steric, electrostatic, and other fields around the molecule influence activity, thereby helping to interpret the SAR and guide the rational design of new compounds. nih.gov

Similarly, 3D-QSAR studies on thirty-one 1H-pyrrolo[2,3-b]pyridine derivatives as inhibitors of Traf2 and Nck-interacting kinase (TNIK) were conducted to understand the features that enhance or reduce activity against colorectal cancer cells. researchgate.net These computational models are valuable tools that complement experimental synthesis and testing, accelerating the discovery of optimized lead compounds. chemrevlett.com

Cellular Biological Responses to this compound Derivatives

The biochemical inhibition of key kinase targets by 1H-pyrrolo[2,3-b]pyridine derivatives translates into a range of significant biological responses at the cellular level. These compounds have demonstrated potent effects on cancer cell proliferation, survival, and motility.

One potent FGFR inhibitor, compound 4h , was shown to inhibit the proliferation of 4T1 breast cancer cells, induce apoptosis (programmed cell death), and significantly inhibit the migration and invasion of these cells in vitro. rsc.org Another optimized derivative, 16h , targeting maternal embryonic leucine (B10760876) zipper kinase (MELK), exhibited excellent anti-proliferative effects against A549 (lung), MDA-MB-231 (breast), and MCF-7 (breast) cancer cell lines, with IC₅₀ values ranging from 0.109 µM to 0.245 µM. mdpi.com This compound was also found to promote apoptosis in A549 cells and effectively arrest the cell cycle in the G0/G1 phase. mdpi.com

Furthermore, a CDK8 inhibitor based on the 7-azaindole scaffold was shown to induce cell cycle arrest in both the G2/M and S phases in colorectal cancer cells. nih.gov

Compound ClassCell Line(s)Observed Cellular ResponseReference
FGFR Inhibitor (4h)4T1 (Breast Cancer)Inhibition of proliferation, induction of apoptosis, inhibition of migration and invasion rsc.org
MELK Inhibitor (16h)A549 (Lung), MDA-MB-231 (Breast), MCF-7 (Breast)Anti-proliferative activity, induction of apoptosis, cell cycle arrest at G0/G1 mdpi.com
CDK8 Inhibitor (22)Colorectal Cancer CellsCell cycle arrest at G2/M and S phases nih.gov
JAK3 Inhibitor (14c)Rat Spleen CellsInhibition of IL-2-stimulated T-cell proliferation nih.gov

Cell-Based Target Engagement Assays

To validate that derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold interact with their intended molecular targets within a cellular environment, a variety of target engagement assays are employed. These assays are crucial for confirming the mechanism of action and guiding further optimization. A primary focus has been on the inhibition of protein kinases, which are frequently dysregulated in diseases like cancer.

For instance, a series of 1H-pyrrolo[2,3-b]pyridine derivatives were designed as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs). nih.gov Molecular docking studies predicted that the 1H-pyrrolo[2,3-b]pyridine nucleus forms critical hydrogen bonds with amino acid residues in the hinge region of the FGFR1 kinase domain. nih.gov This binding mode was functionally confirmed in cell-based assays, where the compounds inhibited FGFR signaling pathways, demonstrating direct engagement with the target kinase. nih.govrsc.org

Similarly, other derivatives have been identified as potent inhibitors of Janus Kinase 3 (JAK3), a key enzyme in cytokine signaling pathways relevant to immune responses. researchgate.net The engagement with JAK3 was confirmed through cellular assays measuring the inhibition of interleukin-2 (B1167480) (IL-2) stimulated T-cell proliferation, a process directly downstream of JAK3 activation. researchgate.net Further investigations have identified derivatives targeting a range of other kinases, including Cyclin-Dependent Kinase 8 (CDK8), Traf2 and Nck-interacting kinase (TNIK), and Bruton's tyrosine kinase (BTK), with cell-based assays confirming that the observed anti-cancer or immunomodulatory effects are mediated through the inhibition of these specific targets. acs.orgresearchgate.netx-mol.com

Beyond kinase inhibition, these derivatives have been shown to engage non-enzyme targets. In the context of antiviral research, novel 7-azaindole derivatives were identified as inhibitors of the interaction between the SARS-CoV-2 spike protein's receptor-binding domain (S1-RBD) and the human angiotensin-converting enzyme 2 (hACE2) receptor. nih.govnih.gov Target engagement was verified using a SARS2-S pseudovirus model, which showed that the compounds selectively block viral entry into host cells, confirming their mechanism as entry inhibitors. nih.govnih.gov

Table 1: Examples of Cell-Based Target Engagement for 1H-pyrrolo[2,3-b]pyridine Derivatives
Derivative ClassTargetCell-Based Assay MethodObserved EffectReference
FGFR InhibitorsFGFR1Inhibition of cancer cell proliferationDemonstrated potent antiproliferative activity nih.gov
JAK3 InhibitorsJAK3IL-2 stimulated T-cell proliferation assayInhibition of T-cell proliferation researchgate.net
CDK8 InhibitorsCDK8Western blot for β-catenin activityDownregulation of the WNT/β-catenin signal acs.org
SARS-CoV-2 Entry InhibitorsSpike Protein/hACE2 InterfaceSARS2-S pseudovirus infection assayInhibition of pseudovirus invasion of host cells nih.gov
RIP1 Kinase InhibitorsRIP1 KinaseCellular necroptosis assay (U937 cells)Potent inhibition of necroptosis nih.gov

Phenotypic Screening for Biological Activities

Phenotypic screening, which assesses the effects of compounds on cell or organism physiology, has uncovered a broad spectrum of biological activities for 1H-pyrrolo[2,3-b]pyridine derivatives. These screens have been instrumental in identifying their potential as antiproliferative, immunomodulatory, antiviral, and necroptosis-inhibiting agents.

Antiproliferative Activity: A significant body of research has demonstrated the potent antiproliferative effects of this class of compounds against a wide array of human cancer cell lines. For example, compound 16h, a 3-substituted 1H-pyrrolo[2,3-b]pyridine, showed excellent antiproliferative effects on A549 (lung carcinoma), MDA-MB-231, and MCF-7 (breast cancer) cell lines, with IC₅₀ values ranging from 0.109 µM to 0.245 µM. nih.gov Another derivative, compound 4h, effectively inhibited the proliferation of 4T1 mouse breast cancer cells. rsc.org Further studies have reported potent activity against cell lines such as HT-29 (colon adenocarcinoma), H460 (large cell lung cancer), and U87MG (glioblastoma). nih.gov

Table 2: Antiproliferative Activity of Selected 1H-pyrrolo[2,3-b]pyridine Derivatives
CompoundCell LineCancer TypeIC₅₀ (µM)Reference
Compound 16hA549Lung Carcinoma0.109 nih.gov
Compound 16hMDA-MB-231Breast Cancer0.186 nih.gov
Compound 16hMCF-7Breast Cancer0.245 nih.gov
Compound 32A549Lung Carcinoma0.04 nih.gov
Compound 32HT-29Colon Adenocarcinoma0.03 nih.gov

Immunomodulatory Activity: Derivatives of 7-azaindole have been identified as potent modulators of the immune system. Certain compounds function as inhibitors of JAK3, which is critical for immune cell signaling, leading to an immunomodulating effect on T-cell proliferation. researchgate.net Others act as inhibitors of Orai channels, which regulate calcium entry in immune cells; this inhibition leads to reduced IL-2 production in Jurkat cells, a key cytokine in the immune response. nih.gov More recently, 7-azaindole-3-acrylamide derivatives were found to inhibit inflammasomes, multi-protein complexes that drive inflammation through the production of interleukin-1 beta (IL-1β). bioengineer.org This activity highlights their potential for treating inflammatory conditions. bioengineer.org

Antiviral Activity: The 7-azaindole scaffold has proven to be a valuable template for the development of antiviral agents. A series of derivatives were designed to block the entry of SARS-CoV-2 into host cells by disrupting the spike protein-hACE2 interaction. nih.govnih.gov One of the most promising compounds, ASM-7, exhibited excellent antiviral activity in both pseudovirus and native virus assays. nih.govnih.gov Additionally, other 2-substituted 7-azaindole analogues have been reported as potential agents for the treatment of influenza by inhibiting viral components essential for replication. researchgate.net

Table 3: Antiviral Activity of a 7-azaindole Derivative
CompoundVirusAssayEC₅₀ (µM)Reference
G7aSARS-CoV-2SARS2-S Pseudovirus Model9.08 nih.gov

Necroptosis Inhibition: Necroptosis is a form of programmed inflammatory cell death mediated by specific signaling pathways. From a screening of kinase-focused compound libraries, 1H-pyrrolo[2,3-b]pyridines were identified as potent, type II inhibitors of RIP1 kinase, an essential upstream regulator of necroptosis. nih.gov In cellular assays using U937 human monocytic cells, representative compounds demonstrated excellent potency, with one derivative (compound 18) showing a cellular IC₅₀ value of 6.3 nM for the inhibition of necroptosis. nih.gov

Cellular Pathway Perturbation Analysis

To understand the mechanisms underlying their phenotypic effects, derivatives of this compound have been studied for their ability to perturb key cellular pathways, particularly those involved in cancer progression such as cell proliferation, apoptosis, and cell motility.

Cell Proliferation and Apoptosis: The antiproliferative activity of these compounds is often linked to their ability to induce apoptosis (programmed cell death) and cause cell cycle arrest. Flow cytometry analysis of A549 lung cancer cells treated with compound 16h revealed that it promoted apoptosis in a dose-dependent manner. nih.gov The same compound also effectively arrested the cell cycle in the G0/G1 phase. nih.gov Other derivatives, such as a potent CDK8 inhibitor, were shown to induce cell cycle arrest in the G2/M and S phases in colorectal cancer cells. acs.org The induction of apoptosis by meriolin derivatives, which are synthetic hybrids containing a 7-azaindole core, was shown to involve the rapid activation of caspases in leukemia and lymphoma cells. researchgate.net

Migration and Invasion: The metastatic spread of cancer is dependent on the ability of tumor cells to migrate and invade surrounding tissues. Several studies have confirmed that 1H-pyrrolo[2,3-b]pyridine derivatives can potently suppress these processes. Compound 4h, an FGFR inhibitor, was found to significantly inhibit the migration and invasion of 4T1 breast cancer cells in vitro. nih.govrsc.org Similarly, compound 16h was shown to potently suppress the migration of A549 cells, further underscoring the potential of this scaffold to yield anti-metastatic agents. nih.gov

Table 4: Effects of 1H-pyrrolo[2,3-b]pyridine Derivatives on Cellular Pathways
CompoundCell LinePathway PerturbationObserved EffectReference
Compound 16hA549ApoptosisDose-dependent increase in apoptosis nih.gov
Compound 16hA549Cell CycleArrest in G0/G1 phase nih.gov
CDK8 Inhibitor (Compound 22)Colorectal Cancer CellsCell CycleArrest in G2/M and S phases acs.org
Compound 4h4T1Migration & InvasionSignificant inhibition nih.govrsc.org
Compound 16hA549MigrationPotent suppression nih.gov

Potential Therapeutic Applications of N Ethyl 1h Pyrrolo 2,3 B Pyridin 6 Amine and Its Derivatives in Pre Clinical Research

Conceptual Strategies for Cancer Therapy Development (e.g., targeting FGFRs, tubulin polymerization)

The 1H-pyrrolo[2,3-b]pyridine scaffold is a cornerstone in the design of novel inhibitors for several key targets in oncology. Research has focused on its ability to inhibit kinases crucial for tumor growth and survival, such as Fibroblast Growth Factor Receptors (FGFRs) and Ataxia-Telangiectasia Mutated (ATM) kinase.

Abnormal activation of the FGFR signaling pathway is a known driver in various cancers, making it an attractive target for therapeutic intervention. nih.govresearchgate.net A series of 1H-pyrrolo[2,3-b]pyridine derivatives have been developed and shown to be potent inhibitors of FGFR1, 2, and 3. nih.govresearchgate.net For instance, the derivative identified as compound 4h demonstrated significant pan-FGFR inhibitory activity. researchgate.net In vitro studies showed that compound 4h could inhibit the proliferation of 4T1 breast cancer cells, induce apoptosis, and significantly impede cell migration and invasion. researchgate.net Another study highlighted a different derivative, compound B1, which exhibited potent inhibitory activity against Ribosomal S6 Protein Kinase 2 (RSK2), a factor in triple-negative breast cancer, and showed in vivo tumor growth inhibition in a xenograft model. efmc-ismc.org

Further research into this scaffold has identified potent inhibitors of Traf2 and Nck-interacting kinase (TNIK), which is implicated in colorectal cancer. imist.maresearchgate.netresearchgate.net Derivatives have been synthesized with IC50 values lower than 1 nM against TNIK. researchgate.netnih.gov Additionally, the 1H-pyrrolo[2,3-b]pyridine structure has been utilized to develop highly selective ATM inhibitors. researchgate.net Compound 25a emerged from these studies as a lead candidate with excellent kinase selectivity and oral bioavailability, demonstrating synergistic antitumor efficacy when combined with irinotecan (B1672180) in xenograft models of human colorectal cancer. researchgate.net

While the broader class of pyrrole-based compounds has been investigated for anti-cancer effects via tubulin polymerization inhibition, specific pre-clinical studies focusing on 1H-pyrrolo[2,3-b]pyridine derivatives for this mechanism are not widely represented in the available literature. Research on a different isomer, 1H-pyrrolo[3,2-c]pyridine, has shown that its derivatives can act as potent tubulin polymerization inhibitors by binding to the colchicine-binding site. nih.gov

Compound IDTargetIC50 ValueCancer ModelSource
4h FGFR17 nMBreast Cancer researchgate.net
FGFR29 nM
FGFR325 nM
B1 RSK21.7 nMTriple-Negative Breast Cancer efmc-ismc.org
TNIK Inhibitors TNIK<1 nMColorectal Cancer researchgate.netnih.gov
25a ATM>700-fold selectivityColorectal Cancer researchgate.net

Immunomodulatory Research Applications (e.g., targeting JAK3)

Janus kinases (JAKs) are critical components of cytokine signaling pathways that regulate inflammatory and immune responses. researchgate.net The 1H-pyrrolo[2,3-b]pyridine scaffold has been identified as a promising template for developing novel immunomodulators, particularly selective inhibitors of JAK3. researchgate.net Because JAK3 is primarily expressed in hematopoietic cells and plays a key role in T-cell function, its inhibition is a targeted strategy for treating immune diseases like rheumatoid arthritis and organ transplant rejection.

Optimization of an initial 1H-pyrrolo[2,3-b]pyridine template compound led to the development of derivatives with significantly enhanced JAK3 inhibitory activity. One such derivative, VX-509 (decernotinib), emerged from the optimization of this scaffold and was identified as a potent and selective JAK3 inhibitor. researchgate.net Preclinical studies demonstrated that decernotinib (B607038) is efficacious in a rat host-versus-graft model, highlighting its potential for preventing transplant rejection. researchgate.net

Compound ClassTargetBiological EffectSource
1H-pyrrolo[2,3-b]pyridine Derivatives JAK3Inhibition of T-cell proliferation researchgate.net
VX-509 (decernotinib) JAK3Efficacy in rat host-vs-graft model researchgate.net

Antiviral Research Prospects (e.g., targeting AAK1, enteroviruses)

Host-directed antiviral therapy, which targets cellular factors essential for viral replication, is a promising strategy for developing broad-spectrum agents that are less susceptible to viral resistance. Adaptor-associated kinase 1 (AAK1) is a cellular kinase that regulates clathrin-mediated endocytosis, a pathway hijacked by numerous viruses to enter host cells. The 1H-pyrrolo[2,3-b]pyridine scaffold has been successfully employed to generate potent AAK1 inhibitors with significant antiviral activity.

Preclinical research has shown that derivatives of 1H-pyrrolo[2,3-b]pyridine can inhibit the replication of multiple unrelated RNA viruses. These include pathogens such as dengue virus, Ebola virus, and hepatitis C virus. By inhibiting AAK1, these compounds disrupt the intracellular trafficking of viruses, thereby blocking their life cycle. This approach demonstrates the potential of targeting host kinases like AAK1 as a broad-spectrum antiviral strategy.

Neuroinflammation and Neurodegenerative Disease Research Potential (e.g., targeting PDE4B, ALK)

The 1H-pyrrolo[2,3-b]pyridine framework has been explored for its potential in treating central nervous system (CNS) disorders, including those involving neuroinflammation and neurodegeneration.

Phosphodiesterase 4B (PDE4B) is an enzyme that regulates inflammatory processes, and its inhibition has been pursued for treating neuroinflammatory conditions. A series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives were developed as selective and potent PDE4B inhibitors. jchemrev.com One compound, 11h, was shown to significantly inhibit the release of the pro-inflammatory cytokine TNF-α from macrophages, indicating its potential for treating CNS diseases where neuroinflammation is a key factor. jchemrev.com

Anaplastic lymphoma kinase (ALK) is a receptor tyrosine kinase predominantly expressed in the brain and implicated in neuronal development. ed.ac.uk To better understand its function, researchers developed potent, selective, and brain-penetrant ALK inhibitors based on the 1H-pyrrolo[2,3-b]pyridine scaffold. ed.ac.uk A lead compound from this research demonstrated the ability to cross the blood-brain barrier and reduce levels of phosphorylated ALK in the hippocampus and prefrontal cortex of mice, providing a valuable tool for studying ALK's role in brain function and its potential as a therapeutic target. ed.ac.uk

In the context of neurodegenerative diseases like Alzheimer's, glycogen (B147801) synthase kinase 3β (GSK-3β) is a key target due to its role in tau hyperphosphorylation. A novel 1H-pyrrolo[2,3-b]pyridine-based inhibitor, S01, was designed and found to inhibit GSK-3β with extremely high potency (IC50 of 0.35 nM). google.com In cellular models, S01 effectively reduced tau phosphorylation, suggesting its potential as a therapeutic candidate for Alzheimer's disease. google.com

Compound Class/IDTargetBiological EffectPotential ApplicationSource
1H-pyrrolo[2,3-b]pyridine-2-carboxamides PDE4BInhibition of TNF-α releaseNeuroinflammation jchemrev.com
1H-pyrrolo[2,3-b]pyridines ALKReduction of p-ALK in mouse brainCNS Disorders ed.ac.uk
S01 GSK-3βIC50 of 0.35 nM, reduced tau phosphorylationAlzheimer's Disease google.com

Gastrointestinal Disease Research Paradigms (e.g., Potassium-Competitive Acid Blockers)

Potassium-competitive acid blockers (P-CABs) are a class of drugs that inhibit gastric acid secretion by reversibly binding to the H+/K+-ATPase proton pump. While this is an active area of pharmaceutical research, and various heterocyclic scaffolds have been investigated, pre-clinical studies specifically identifying derivatives of the 1H-pyrrolo[2,3-b]pyridine core as P-CABs are not prominent in the available scientific literature. Research in this area has often focused on other isomers, such as 1H-pyrrolo[2,3-c]pyridine derivatives, or on different but related pyrrole-based structures.

Renal and Cardiovascular Disease Research Angles (e.g., targeting SGK-1)

Serum and glucocorticoid-regulated kinase 1 (SGK-1) is a serine/threonine kinase that plays a role in regulating electrolyte balance and cell proliferation. Its activity has been implicated in the pathophysiology of renal and cardiovascular diseases, including hypertension and fibrosis. Consequently, SGK-1 has emerged as a therapeutic target, and patent literature describes the discovery of 1H-pyrrolo[2,3-b]pyridine compounds as inhibitors of SGK-1 kinase activity. These compounds are proposed for the treatment of disorders mediated by SGK-1, highlighting a potential therapeutic angle for this scaffold in managing renal and cardiovascular conditions.

Research into Analgesic and Anticonvulsant Properties

The therapeutic potential of the 1H-pyrrolo[2,3-b]pyridine scaffold has been extended to the investigation of analgesic properties. A 2015 study detailed the synthesis of various pyrrole (B145914) and condensed pyrrole derivatives, including 6-oxopyrrolo[2,3-b]pyridines and 4,6-diamino-pyrrolo[2,3-b]pyridine derivatives. scirp.orgscirp.org Several of these compounds were evaluated for analgesic activity using the writhing test in animal models. scirp.orgscirp.org The results indicated that specific derivatives exhibited potent analgesic effects, with some showing activity comparable to the reference drug Indomethacin. scirp.org This suggests that the 1H-pyrrolo[2,3-b]pyridine core may serve as a valuable template for the development of novel non-steroidal anti-inflammatory and analgesic agents. nih.gov

While the broader class of pyridine-containing compounds has been extensively studied for anticonvulsant effects, specific preclinical research focusing on derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold for anticonvulsant activity is limited in the reviewed literature. Studies on related but more complex fused systems, such as pyrrolo[2',1':2,3]imidazo[4,5-c]pyridines, have shown anticonvulsant effects, but this activity has not been directly attributed to the simpler 7-azaindole (B17877) core itself.

Future Research Directions and Translational Perspectives for N Ethyl 1h Pyrrolo 2,3 B Pyridin 6 Amine Research

Development of Novel, Efficient, and Scalable Synthetic Routes

Key areas of focus could include:

Exploration of Novel Catalytic Systems: Investigating new palladium-catalyzed cross-coupling reactions or other transition-metal-catalyzed processes could lead to more direct and higher-yielding synthetic pathways. nih.gov

One-Pot Synthesis Strategies: Designing one-pot reactions where multiple synthetic transformations occur in a single reaction vessel would significantly improve efficiency by reducing the need for intermediate purification steps. nbuv.gov.ua

Flow Chemistry Approaches: The use of continuous flow chemistry could offer advantages in terms of scalability, safety, and reproducibility, making the synthesis more amenable to industrial-scale production.

A comparative analysis of potential synthetic strategies is presented in Table 1.

Synthetic StrategyPotential AdvantagesPotential Challenges
Palladium-Catalyzed Cross-Coupling High functional group tolerance, well-established methodology.Catalyst cost and removal, optimization of reaction conditions.
One-Pot Reactions Increased efficiency, reduced waste, and cost-effectiveness.Complex reaction optimization, potential for side reactions.
Flow Chemistry Enhanced safety, improved scalability, and better process control.Initial setup costs, requirement for specialized equipment.

Exploration of Undiscovered Biological Targets and Pathways

While the 7-azaindole (B17877) scaffold is a known "privileged structure" in medicinal chemistry, particularly for targeting protein kinases, the full spectrum of biological targets for N-ethyl-1H-pyrrolo[2,3-b]pyridin-6-amine remains to be elucidated. researchgate.net Future research should aim to identify and validate novel biological targets and the associated signaling pathways.

Promising avenues for investigation include:

Kinase Profiling: Comprehensive screening against a broad panel of human kinases could reveal novel and potent inhibitory activities against kinases implicated in various diseases, such as cancer and inflammatory disorders. nih.govrsc.org Derivatives of the 7-azaindole scaffold have shown inhibitory activity against a range of kinases including fibroblast growth factor receptor (FGFR), c-Met, and V600E B-RAF. researchgate.netnih.govnih.govacs.org

Phenotypic Screening: Unbiased phenotypic screens using cell-based assays can identify compounds that induce a desired cellular response without a preconceived target, potentially uncovering entirely new mechanisms of action.

Target Deconvolution: For hits identified through phenotypic screening, advanced chemical proteomics and genetic approaches will be crucial to identify the specific molecular target(s) responsible for the observed biological effect. nih.gov

Integration of Advanced Omics Technologies in Mechanistic Studies

To gain a deeper understanding of the mechanism of action of this compound, the integration of advanced "omics" technologies is essential. researchgate.net These high-throughput approaches can provide a systems-level view of the cellular response to the compound.

Key omics technologies and their potential applications are outlined below:

Proteomics: Quantitative proteomics can be used to identify the direct protein targets of the compound and to map the downstream signaling pathways that are affected. acs.org This can provide a comprehensive picture of the compound's selectivity and off-target effects. nih.gov

Transcriptomics: Analyzing changes in gene expression following treatment with the compound can reveal the broader cellular processes that are modulated.

Metabolomics: Studying the metabolic profile of cells or organisms treated with the compound can provide insights into its effects on cellular metabolism.

Integrative analysis of these multi-omics datasets can help to construct detailed models of the compound's mechanism of action and identify potential biomarkers for predicting treatment response. researcher.lifenih.gov

Rational Design of Targeted Delivery Systems

To enhance the therapeutic efficacy and minimize potential side effects of this compound, the rational design of targeted delivery systems is a critical area for future research. longdom.org These systems aim to deliver the drug specifically to the site of action, thereby increasing its local concentration and reducing systemic exposure. nih.gov

Potential targeted delivery strategies include:

Nanoparticle-based Delivery: Encapsulating the compound in nanoparticles, such as liposomes or polymeric nanoparticles, can improve its solubility, stability, and pharmacokinetic profile. ijpsjournal.comresearchgate.net These nanoparticles can be further functionalized with targeting ligands (e.g., antibodies, peptides) to direct them to specific cells or tissues.

Antibody-Drug Conjugates (ADCs): Covalently linking the compound to a monoclonal antibody that recognizes a tumor-specific antigen can create a highly targeted therapeutic agent.

Prodrug Approaches: Designing inactive prodrugs of this compound that are selectively activated at the target site by specific enzymes or microenvironmental conditions can improve its therapeutic index.

A summary of potential delivery systems is provided in Table 2.

Delivery SystemTargeting MechanismPotential Advantages
Liposomes Passive targeting (enhanced permeability and retention effect) or active targeting with surface ligands. ijpsjournal.comBiocompatible, can encapsulate both hydrophilic and hydrophobic drugs. longdom.org
Polymeric Nanoparticles Similar to liposomes, can be engineered for controlled drug release. longdom.orgHigh stability, versatile surface modification.
Antibody-Drug Conjugates Highly specific antigen-antibody recognition.Potent and selective cytotoxicity to target cells.
Prodrugs Activation by specific enzymes or conditions at the target site. longdom.orgReduced systemic toxicity, improved therapeutic window.

Collaborative and Interdisciplinary Research Initiatives to Advance Understanding and Application

Accelerating the research and development of this compound will require a collaborative and interdisciplinary approach. Bringing together experts from various fields will be essential to address the multifaceted challenges of drug discovery and development.

Key areas for collaboration include:

Medicinal Chemistry and Chemical Biology: To design and synthesize novel analogs with improved potency, selectivity, and pharmacokinetic properties.

Structural Biology and Computational Modeling: To elucidate the three-dimensional structures of the compound in complex with its biological targets, guiding rational drug design.

Pharmacology and Toxicology: To conduct comprehensive preclinical studies to evaluate the efficacy and safety of the compound.

Clinical Research: To design and conduct well-controlled clinical trials to assess the therapeutic potential of this compound in human diseases.

By fostering such collaborations, the scientific community can work together to fully explore the therapeutic promise of this and related compounds.

Q & A

Q. What are the common synthetic routes for N-ethyl-1H-pyrrolo[2,3-b]pyridin-6-amine, and how can reaction conditions be optimized for higher yields?

Methodological Answer: Synthesis typically involves multi-step protocols starting with halogenated pyrrolopyridine precursors. For example, 4-chloro-6-substituted pyrrolo[2,3-d]pyrimidines (e.g., compound 14 in ) undergo nucleophilic substitution with ethylamine derivatives under reflux in ethanol. Optimization strategies include:

  • Catalyst use : Transition-metal catalysts (e.g., CuI) for coupling reactions.
  • Solvent selection : Polar aprotic solvents (e.g., DMF) to enhance reactivity.
  • Temperature control : Reflux conditions (70–80°C) to balance reaction rate and side-product formation.
  • Purification : Column chromatography with gradients of CHCl₃/CH₃OH (10:1) for high-purity isolates .

Q. Table 1: Representative Synthesis of Pyrrolopyridine Derivatives

CompoundStarting MaterialsConditionsYield (%)Key NMR Signals (δ, ppm)
(S)-20e14 + (S)-1-phenylethanamineReflux, EtOH8511.92 (s, NH), 8.04 (s, H-2)
20o14 + naphthalen-1-ylmethanamineReflux, EtOH7711.98 (s, NH), 8.21–8.19 (m)

Q. How is the structural elucidation of this compound performed using spectroscopic techniques?

Methodological Answer:

  • ¹H NMR : Identify NH protons (δ 11.9–12.1 ppm, broad singlet) and aromatic protons (δ 6.9–8.2 ppm, multiplet patterns). Ethyl groups show characteristic triplets (CH₂, δ 1.2–1.5 ppm) and quartets (CH₃, δ 3.3–3.6 ppm) .
  • HRMS : Confirm molecular formula (e.g., C₉H₁₂N₄ for N-ethyl-pyrrolopyridine) with <2 ppm error.
  • IR : Detect NH stretches (~3130 cm⁻¹) and aromatic C=C (~1624 cm⁻¹) .

Advanced Research Questions

Q. What metabolic pathways are observed for pyrrolo[2,3-b]pyridine derivatives, and how can metabolic stability be enhanced?

Methodological Answer: In cynomolgus monkeys, pyrrolo[2,3-b]pyridine derivatives undergo:

  • Oxidation : Cytochrome P450-mediated hydroxylation of methyl/ethyl substituents.
  • Conjugation : N-acetylglucosamine (NAG) conjugation at aromatic amines, a rare pathway observed in primates .
    Strategies to improve stability :
  • Block vulnerable sites : Replace metabolically labile groups (e.g., methyl → trifluoromethyl).
  • Prodrug design : Mask amines with acetyl or tert-butoxycarbonyl (Boc) groups.
  • Species-specific assays : Use hepatocytes from target species (e.g., human) to predict clearance .

Q. How can computational methods aid in designing this compound analogs with improved target selectivity?

Methodological Answer:

  • Pharmacophore modeling : Identify critical features (e.g., hydrogen bond donors, aromatic rings) using tools like Schrödinger’s Phase. For JAK3 inhibitors, a 2-amino-pyrimidine motif is essential for kinase binding .
  • Molecular docking : Predict binding poses in kinase domains (e.g., VEGF receptor-2) to prioritize analogs with stronger hydrophobic interactions.
  • QSAR : Corrogate substituent electronegativity with IC₅₀ values to guide synthetic efforts .

Q. What strategies address conflicting data in enzyme inhibition assays involving pyrrolo[2,3-b]pyridine derivatives?

Methodological Answer:

  • Assay validation : Confirm target engagement using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity).
  • Metabolite screening : Use LC-MS/MS to identify active/inactive metabolites that may skew results .
  • Counter-screening : Test against off-target kinases (e.g., JAK2, EGFR) to rule out cross-reactivity .
  • Buffer optimization : Adjust pH (7.4–8.0) and ionic strength to mimic physiological conditions .

Q. How do substituent modifications on the pyrrolo[2,3-b]pyridine core influence receptor tyrosine kinase inhibition?

Methodological Answer: SAR Insights (from ) :

  • Position 6 : Aryl groups (e.g., naphthyl) enhance hydrophobic binding (IC₅₀ < 100 nM for VEGFR-2).
  • Position 4 : Chlorine substituents improve selectivity over EGFR (10-fold).
  • Ethyl vs. methyl : Ethyl groups reduce metabolic clearance but may sterically hinder binding.

Q. Table 2: SAR of Pyrrolo[2,3-d]pyrimidine Derivatives

CompoundSubstituentsIC₅₀ (VEGFR-2, nM)Selectivity (vs. EGFR)
114-chlorophenyl + naphthyl4512-fold
20oMethoxy + naphthylmethyl788-fold

Q. What are the challenges in interspecies extrapolation of pharmacokinetic data for pyrrolo[2,3-b]pyridine-based compounds?

Methodological Answer:

  • Metabolic divergence : NAG conjugation occurs in monkeys but not rodents, necessitating humanized liver models .
  • Plasma protein binding : Measure fraction unbound (fu) using equilibrium dialysis; adjust dosing regimens if fu differs >2-fold across species.
  • Tissue distribution : Use radiolabeled analogs (e.g., ¹⁴C) to quantify organ-specific accumulation in preclinical models .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.